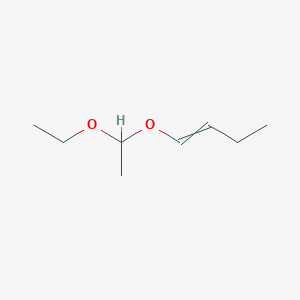
1-(1-Ethoxyethoxy)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethoxy)but-1-ene is an organic compound with the molecular formula C8H16O2. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of an ethoxyethoxy group attached to a butene backbone. The structure of this compound can be represented as CH3-CH2-CH=CH-O-CH2-CH3.
Méthodes De Préparation
The synthesis of 1-(1-Ethoxyethoxy)but-1-ene can be achieved through various methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of butanol in the presence of an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield the desired alkene . The reaction typically requires heating to a temperature of around 170°C. Industrial production methods may involve the use of more advanced catalytic processes to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-Ethoxyethoxy)but-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, producing alkanes. Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Polymerization: The double bond in this compound allows it to undergo polymerization reactions, forming polymers that can be used in various applications.
Applications De Recherche Scientifique
1-(1-Ethoxyethoxy)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethoxy)but-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form bonds with other molecules. This reactivity is crucial in its role as a building block in organic synthesis. The ethoxyethoxy group can also undergo hydrolysis, releasing ethanol and forming a new functional group at the site of the original double bond .
Comparaison Avec Des Composés Similaires
1-(1-Ethoxyethoxy)but-1-ene can be compared with other similar compounds such as:
But-1-ene: A simple alkene with the formula C4H8, lacking the ethoxyethoxy group.
But-2-ene: An isomer of but-1-ene with the double bond located between the second and third carbon atoms.
1-Ethoxybutane: A compound similar to this compound but without the double bond, making it less reactive in certain types of chemical reactions.
The presence of the ethoxyethoxy group in this compound imparts unique chemical properties, making it more versatile in synthetic applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
80060-30-6 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)but-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-6-7-10-8(3)9-5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
MCHAYKJDQCJGKR-UHFFFAOYSA-N |
SMILES canonique |
CCC=COC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
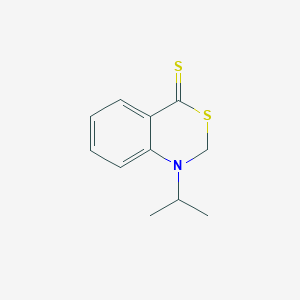

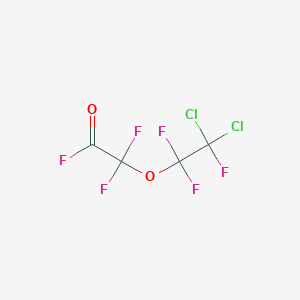

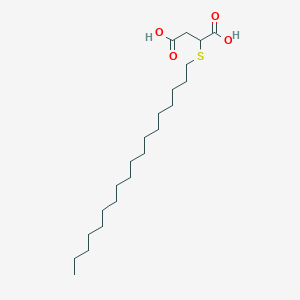
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

methanone](/img/structure/B14426007.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
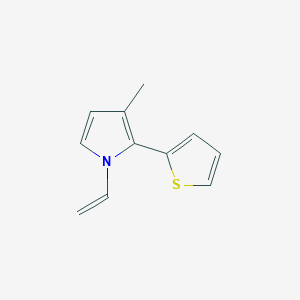
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
